5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Overview
Description
5-Bromo-2-chloro-4-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H29BrClNSn and a molecular weight of 481.5 g/mol. This compound is significant in the field of organic and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine typically involves the stannylation of 5-bromo-2-chloro-4-iodopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0)
Reagents: Tributyltin hydride, 5-bromo-2-chloro-4-iodopyridine
The reaction proceeds via a palladium-catalyzed stannylation mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Scale-up: Ensuring consistent reaction conditions across larger volumes
Purification: Utilizing techniques such as column chromatography or recrystallization to achieve high purity
Safety: Implementing safety measures to handle organotin compounds and palladium catalysts
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of the bromo or chloro substituents can lead to different pyridine derivatives.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium or nickel catalysts, such as tetrakis(triphenylphosphine)palladium(0) or nickel(II) chloride, are commonly used. Solvents like THF or dimethylformamide (DMF) are employed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Products: Various functionalized pyridine derivatives
Oxidation Products: Pyridine N-oxides
Reduction Products: Dehalogenated pyridine derivatives
Scientific Research Applications
5-Bromo-2-chloro-4-(tributylstannyl)pyridine has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Material Science: Utilized in the preparation of functional materials with specific properties.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine involves its ability to participate in cross-coupling reactions. The stannyl group serves as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved include:
Palladium Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps in the cross-coupling reaction.
Nucleophilic Substitution: The stannyl group acts as a nucleophile, displacing other leaving groups in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(tributylstannyl)pyrimidine
- 2-Methyl-5-(tributylstannyl)pyridine
- 3-Methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 2-Chloro-4-(tributylstannyl)pyrimidine
- 5-Chloro-3-(tributylstannyl)pyridine
- 5-Chloro-2-(tributylstannyl)pyridine
Uniqueness
5-Bromo-2-chloro-4-(tributylstannyl)pyridine is unique due to the presence of both bromo and chloro substituents on the pyridine ring, along with the stannyl group. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The compound’s versatility in cross-coupling reactions and its role as a building block in organic synthesis make it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-tributylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN.3C4H9.Sn/c6-4-1-2-5(7)8-3-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWFKRKFGNAZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrClNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676665 | |
Record name | 5-Bromo-2-chloro-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821773-99-3 | |
Record name | 5-Bromo-2-chloro-4-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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